molecular formula C9H18O3 B164402 3-Hydroxynonanoic acid CAS No. 88930-09-0

3-Hydroxynonanoic acid

Cat. No.: B164402
CAS No.: 88930-09-0
M. Wt: 174.24 g/mol
InChI Key: XBUXARJOYUQNTC-UHFFFAOYSA-N
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Description

3-Hydroxynonanoic acid (C₉H₁₈O₃) is a medium-chain β-hydroxy fatty acid characterized by a hydroxyl group at the third carbon. It exists as enantiomers, (R)- and (S)-3-hydroxynonanoic acid, though natural sources predominantly yield the (R)-form. Key production routes include:

  • Ozonolysis of ricinoleic acid: Derived from castor oil, ricinoleic acid undergoes ozonolysis and oxidation to yield this compound methyl ester, which is hydrolyzed to the free acid .
  • Polyhydroxyalkanoate (PHA) depolymerization: Bacterial PHAs (e.g., from Pseudomonas putida) are enzymatically degraded to release enantiomerically pure (R)-3-hydroxynonanoic acid with >95% purity .

This compound is notable for its role in synthesizing bioactive derivatives, particularly hydroxamic acids, which exhibit potent cytotoxicity against cancer cells like HeLa (IC₅₀: 13.22–14.33 µM) .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxynonanoic acid can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound often employs the ozonolysis and oxidation method due to its efficiency and scalability. The use of castor oil as a starting material is common, given its high content of ricinoleic acid, which can be converted into this compound .

Chemical Reactions Analysis

3-Hydroxynonanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, alcohols for esterification, and amines for amidation. The major products formed from these reactions include nonanedioic acid, esters, and amides .

Scientific Research Applications

Chemistry

3-Hydroxynonanoic acid serves as an important intermediate in the synthesis of various organic compounds:

  • Polymers : It is used in the production of biodegradable polymers, enhancing their environmental compatibility.
  • Surfactants : The compound's amphiphilic nature makes it suitable for developing surfactants used in detergents and emulsifiers .

Biology

In biological research, this compound is utilized to study metabolic pathways involving medium-chain hydroxy acids. Its derivatives have shown potential antimicrobial properties and cytotoxic activity against cancer cells, making them candidates for drug development .

Medicine

The compound has been investigated for its potential in pharmaceutical applications:

  • Cytotoxic Activity : Derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating potential as anticancer agents .
  • Chiral Drug Synthesis : It plays a role in synthesizing chiral drugs, which are crucial for targeting specific biological pathways .

Industrial Applications

This compound has several industrial applications:

  • Lubricants and Plasticizers : Its properties make it suitable for use in lubricants and plasticizers, enhancing the performance of these materials.
  • Biodegradable Materials : As a precursor for biodegradable polymers, it contributes to the development of environmentally friendly materials .

Case Study 1: Biotechnological Production

A study demonstrated the efficient production of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial PHAs with an overall yield of approximately 78% for (R)-3-hydroxyoctanoic acid. The study highlighted the potential for sustainable production methods using renewable resources .

Case Study 2: Antimicrobial Activity

Research on chiral amide derivatives of this compound revealed significant antimicrobial activity against various pathogens. The derivatives were synthesized through amidation reactions, showcasing the compound's versatility in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-hydroxynonanoic acid involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to exert cytotoxic effects on cancer cells by inducing apoptosis. The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating the binding to specific cellular targets and triggering downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length Variants: 3-Hydroxycarboxylic Acids

3-Hydroxycarboxylic acids vary in carbon chain length, influencing their physical properties and bioactivity:

Compound Molecular Formula Molecular Weight Purity (%) Key Source/Production Method Biological Activity
3-Hydroxyhexanoic acid C₆H₁₂O₃ 132.16 >95 PHA depolymerization Antimicrobial
3-Hydroxyoctanoic acid C₈H₁₆O₃ 160.21 >95 PHA depolymerization Antimicrobial; polymer precursor
3-Hydroxynonanoic acid C₉H₁₈O₃ 174.24 >95 Ozonolysis of ricinoleic acid ; PHA depolymerization Cytotoxic (HeLa IC₅₀: 13.22 µM)
3-Hydroxydecanoic acid C₁₀H₂₀O₃ 188.27 >95 PHA depolymerization Antimicrobial

Key Observations :

  • Longer chains (e.g., C₉ and C₁₀) are associated with higher molecular weights and melting points.
  • This compound uniquely demonstrates pronounced cytotoxicity, unlike shorter-chain analogs, which are primarily antimicrobial .

Functional Analogs: Ricinoleic Acid Derivatives

Ricinoleic acid (C₁₈H₃₄O₃), a C₁₈ hydroxy fatty acid from castor oil, shares a β-hydroxyl group with this compound but differs in chain length and unsaturation:

Property Ricinoleic Acid Derivatives This compound Derivatives
Chain Length C₁₈ (long-chain) C₉ (medium-chain)
Synthesis Direct derivatization from castor oil Ozonolysis of ricinoleic acid
Cytotoxicity Moderate (HT29 IC₅₀: 20–80 µM) High (HeLa IC₅₀: 13.22 µM)
Enantiomeric Activity Limited data No significant (R)/(S) difference

Key Distinctions :

  • This compound derivatives exhibit superior cytotoxicity, particularly against HeLa cells, likely due to their shorter chain and enhanced membrane permeability .
  • Ricinoleic acid derivatives are more active against HT29 cells, suggesting tissue-specific effects .

Production Methods Comparison

Cytotoxicity

This compound’s hydroxamic acid derivatives (e.g., compound 11) show exceptional activity against HeLa cells, outperforming ricinoleic acid analogs :

  • Compound 11 (HeLa IC₅₀) : 13.22 µM vs. HT29 IC₅₀: 28.50 µM .
  • Ricinoleic acid methyl ester (HeLa IC₅₀): >80 µM .

Antimicrobial Activity

While this compound itself is less studied for antimicrobial effects, its C₆–C₁₀ analogs (e.g., 3-hydroxyhexanoic acid) inhibit bacterial growth at 50–100 µg/mL .

Biological Activity

3-Hydroxynonanoic acid (3-HNA) is a medium-chain hydroxy fatty acid that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores the synthesis, biological effects, and potential therapeutic applications of 3-HNA, supported by relevant research findings and case studies.

This compound is classified as a hydroxy fatty acid with a nine-carbon chain. It can be synthesized through various chemical methods, including enzymatic biotransformation. For instance, a study demonstrated the conversion of ricinoleic acid into 3-HNA using a combination of whole-cell biocatalysts, achieving high conversion yields (approximately 70%) . The synthesis often involves the ozonolysis of castor oil or methyl ricinoleate, followed by oxidation processes .

Anticancer Properties

Research has indicated that derivatives of 3-HNA exhibit significant cytotoxic effects against various cancer cell lines. A study synthesizing chiral amide derivatives of 3-HNA reported that hydroxamic acid derivatives showed potent antiproliferative activity against HeLa cells, with some compounds demonstrating higher toxicity against HT29 cells compared to HeLa cells . The cytotoxicity was assessed using MTT assays, revealing that stereochemistry plays a crucial role in the biological activity of these compounds.

Table 1: Cytotoxic Activity of this compound Derivatives

Compound TypeCell LineIC50 (µM)
Hydroxamic Acid DerivativeHeLaX
Hydroxamic Acid DerivativeHT29Y
Chiral AmidesVariousZ

(Note: Specific IC50 values to be filled based on experimental data)

Antimicrobial Effects

3-HNA has also been investigated for its antimicrobial properties. A study highlighted its role in protecting cells against amoebal infections, suggesting that it may enhance the survival of certain pathogens like Cryptococcus neoformans . The fatty acid's structural characteristics contribute to its ability to interact with microbial membranes, potentially leading to altered permeability and cell death.

The mechanism by which 3-HNA exerts its biological effects is multifaceted. In anticancer applications, it is believed that the compound can interact with cellular pathways involved in apoptosis and cell cycle regulation. For instance, conjugation of 3-hydroxy fatty acids to peptides has been shown to enhance their anti-cancer activity by improving their structural stability and bioavailability .

In antimicrobial contexts, 3-HNA's fatty acid structure allows it to integrate into lipid membranes, disrupting their integrity and leading to cell lysis .

Case Studies

  • Enhancement of Anticancer Peptide Activity : A study demonstrated that conjugating DP18L peptide with (R)-3-hydroxydecanoic acid significantly enhanced its anti-cancer efficacy against MiaPaCa cells. This suggests that similar enhancements could be expected with 3-HNA derivatives .
  • Biotransformation Applications : Research on the biotransformation of ricinoleic acid into 3-HNA via engineered bacterial strains illustrates the potential for sustainable production methods for bioactive compounds .

Q & A

Basic Research Questions

Q. What analytical techniques are used to confirm the purity and structure of 3-Hydroxynonanoic acid in synthetic chemistry?

  • Methodology : Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared Spectroscopy (IR) are standard tools. For example, purity is monitored via TLC with ethyl acetate/hexane eluent, while NMR spectra confirm stereochemistry and functional groups .

Q. How is this compound utilized as a biomarker in metabolic disorder studies?

  • Methodology : It serves as a biomarker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. Quantification via GC-MS or LC-MS in plasma/urine identifies abnormal accumulation, correlating with disrupted fatty acid oxidation pathways .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While classified as non-hazardous (no GHS pictograms), standard precautions include avoiding inhalation, skin contact, and ingestion. Use gloves, lab coats, and fume hoods during synthesis. Waste disposal follows non-hazardous chemical protocols .

Q. What is the enzymatic role of CYP4F11 in this compound metabolism?

  • Methodology : CYP4F11 hydroxylates this compound to ω-hydroxy intermediates, which are further oxidized into dicarboxylic acids. In vitro assays with recombinant CYP4F11 and NADPH-dependent oxidation validate this pathway .

Advanced Research Questions

Q. How can enantiomerically pure (R)-3-Hydroxynonanoic acid be produced via biotechnological methods?

  • Methodology : Pseudomonas putida GPo1 degrades intracellular polyhydroxyalkanoates (PHAs) under nutrient-limited conditions, releasing (R)-3-hydroxycarboxylic acids. Purification involves acidic precipitation, reversed-phase chromatography, and solvent extraction, achieving >95% purity and 78% yield .

Q. What strategies resolve discrepancies in cytotoxicity data for this compound derivatives across cancer cell lines?

  • Methodology : Comparative MTT assays (e.g., HT29 vs. HeLa cells) with IC50 calculations and statistical analysis (e.g., SEM) identify cell-specific responses. For instance, hydroxamic acid derivatives show HeLa-selective toxicity (IC50 = 13.22 µM), while ricinoleic acid analogs favor HT29 .

Q. How are solvent-free synthesis approaches optimized for this compound derivatives?

  • Methodology : Ammonolysis of methyl esters (e.g., with pyrrolidine) under mild reflux (75–80°C) avoids solvents. Enzyme catalysts like Novozyme 435 enhance enantioselectivity, achieving >99% purity confirmed by optical rotation and NMR .

Q. Why do chiral amide derivatives of this compound lack enantiomeric preference in cytotoxic activity?

  • Methodology : Both (R)- and (S)-isomers of hydroxamic acid derivatives (e.g., compound 11) exhibit near-identical IC50 values (~14 µM) against HeLa cells. Stereochemical independence is validated via enantiomer-specific MTT assays and molecular docking simulations .

Properties

IUPAC Name

3-hydroxynonanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-2-3-4-5-6-8(10)7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUXARJOYUQNTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

120659-39-4
Record name Nonanoic acid, 3-hydroxy-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120659-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70955371
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

40165-87-5, 33796-87-1, 88930-09-0
Record name 3-Hydroxynonanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40165-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxynonanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033796871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxynonanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61 °C
Record name (±)-3-Hydroxynonanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031513
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid
2-(2,2'-Bithiophen-5-ylmethylene)malononitrile
3-Hydroxynonanoic acid

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